Methyl 2-(1,3-thiazol-4-yl)propanoate
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Overview
Description
Methyl 2-(1,3-thiazol-4-yl)propanoate is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,3-thiazol-4-yl)propanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method is the reaction of 2-aminothiazole with methyl acrylate under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques also plays a crucial role in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups .
Scientific Research Applications
Methyl 2-(1,3-thiazol-4-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of methyl 2-(1,3-thiazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the thiazole derivative .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
- Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
- 5-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate
Uniqueness
Methyl 2-(1,3-thiazol-4-yl)propanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H9NO2S |
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Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 2-(1,3-thiazol-4-yl)propanoate |
InChI |
InChI=1S/C7H9NO2S/c1-5(7(9)10-2)6-3-11-4-8-6/h3-5H,1-2H3 |
InChI Key |
SJYIHDLXUUNHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC=N1)C(=O)OC |
Origin of Product |
United States |
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